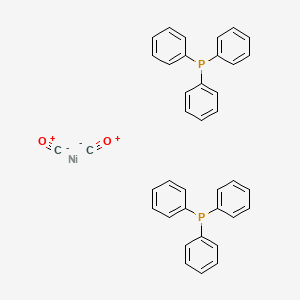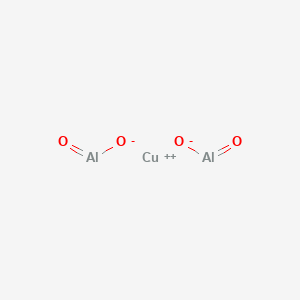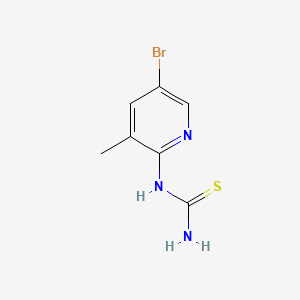
Dilithium;oxido(dioxo)vanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium;oxido(dioxo)vanadium is a compound that has garnered significant interest in recent years, particularly in the field of energy storage. This compound is known for its high theoretical capacity and safe working potential, making it a promising candidate for use in lithium-ion batteries. The compound’s unique properties stem from the combination of lithium and vanadium, which together create a material that can efficiently store and release energy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dilithium;oxido(dioxo)vanadium can be synthesized through various methods, including sol-gel processes, solid-state reactions, and hydrothermal synthesis. The sol-gel method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase. This method allows for precise control over the material’s composition and structure. Solid-state reactions typically involve mixing lithium and vanadium precursors, followed by high-temperature calcination to form the desired compound. Hydrothermal synthesis, on the other hand, involves reacting the precursors in a high-pressure, high-temperature aqueous solution, which can result in well-crystallized materials.
Industrial Production Methods: In industrial settings, lithium vanadium oxide is often produced using scalable methods such as solid-state reactions. These methods are favored due to their simplicity and cost-effectiveness. The precursors, typically lithium carbonate and vanadium pentoxide, are mixed in stoichiometric ratios and subjected to high temperatures to induce the formation of lithium vanadium oxide.
Analyse Des Réactions Chimiques
Types of Reactions: Dilithium;oxido(dioxo)vanadium undergoes various chemical reactions, including oxidation, reduction, and intercalation. These reactions are crucial for its function in lithium-ion batteries.
Common Reagents and Conditions:
Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Involves the gain of electrons, typically using reducing agents like lithium metal or sodium borohydride.
Intercalation: This process involves the insertion of lithium ions into the vanadium oxide structure, which is reversible and essential for battery applications.
Major Products Formed: The primary products formed from these reactions include various lithium vanadium oxides with different stoichiometries, such as LiV3O8 and LiVO2. These products are characterized by their ability to reversibly intercalate lithium ions, making them suitable for use in rechargeable batteries.
Applications De Recherche Scientifique
Dilithium;oxido(dioxo)vanadium has a wide range of applications in scientific research, particularly in the fields of energy storage and conversion. Its high theoretical capacity and stable cycling performance make it an excellent candidate for use as an anode material in lithium-ion batteries. Additionally, its ability to undergo reversible intercalation reactions makes it useful in other types of batteries, such as sodium-ion and magnesium-ion batteries.
In the field of chemistry, lithium vanadium oxide is studied for its unique electrochemical properties and potential use in catalysis. In biology and medicine, research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress.
Mécanisme D'action
The mechanism by which lithium vanadium oxide exerts its effects is primarily through the intercalation and deintercalation of lithium ions. During the charging process, lithium ions are extracted from the anode and inserted into the lithium vanadium oxide structure. During discharge, these ions are released back into the electrolyte, generating an electric current. This process is facilitated by the compound’s layered structure, which provides ample space for the insertion and removal of lithium ions.
Comparaison Avec Des Composés Similaires
- Lithium cobalt oxide (LiCoO2)
- Lithium iron phosphate (LiFePO4)
- Lithium manganese oxide (LiMn2O4)
Each of these compounds has its own unique set of properties, making them suitable for different applications in energy storage and conversion.
Propriétés
IUPAC Name |
dilithium;oxido(dioxo)vanadium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.6O.2V/q2*+1;;;;;2*-1;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTMSJGIGJTLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][V](=O)=O.[O-][V](=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2O6V2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














